molecular formula C6H8N2O B13590184 5-(Azetidin-3-yl)oxazole

5-(Azetidin-3-yl)oxazole

Cat. No.: B13590184
M. Wt: 124.14 g/mol
InChI Key: OZPJCUHGWXRICI-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)oxazole is a heterocyclic compound that features both an azetidine ring and an oxazole ring The azetidine ring is a four-membered ring containing nitrogen, while the oxazole ring is a five-membered ring containing both oxygen and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions . This method is advantageous due to its high yield and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of metal-free synthetic routes can be advantageous in reducing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen-containing groups, while reduction can yield more saturated compounds .

Scientific Research Applications

5-(Azetidin-3-yl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The specific molecular targets and pathways involved depend on the structure of the compound and its derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yl)oxazole is unique due to the presence of both an azetidine ring and an oxazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds. The specific arrangement of atoms in this compound allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

5-(azetidin-3-yl)-1,3-oxazole

InChI

InChI=1S/C6H8N2O/c1-5(2-7-1)6-3-8-4-9-6/h3-5,7H,1-2H2

InChI Key

OZPJCUHGWXRICI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CN=CO2

Origin of Product

United States

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